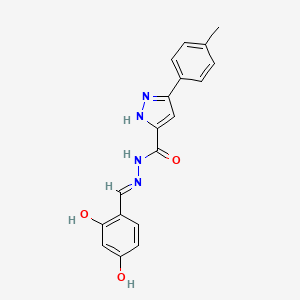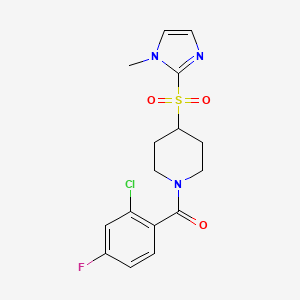
(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a phenyl ring, each with various substituents. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure would need to be determined through techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
- Synthesis and Structural Analysis : A study by Prakash et al. (2014) focused on the synthesis of α-Fluorobis(phenylsulfonyl)methane (FBSM), detailing a method that could potentially apply to related compounds, emphasizing the importance of precise synthetic routes for the development of novel chemical entities with specific properties Prakash, G., Shao, N., Wang, F., & Ni, C. (2014).
Spectroscopic and Crystallographic Studies
- Hirshfeld Surface Analysis : In the work of Benaka Prasad et al. (2018), a novel bioactive heterocycle was synthesized, structurally characterized, and its antiproliferative activity was evaluated. This research demonstrates the application of spectroscopic methods and Hirshfeld surface analysis for understanding intermolecular interactions, which is crucial for the development of compounds with desired biological activities Benaka Prasad, S., et al. (2018).
Biological Activities
- Antimicrobial Activity : Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. This study highlights the potential of such compounds in the development of new antimicrobial agents Mallesha, L., & Mohana, K. (2014).
Applications in Material Science
- Polymer Matrices Applications : Danko et al. (2012) explored the spectral properties of novel fluorophores, demonstrating the application of such compounds in solid polymer matrices. This research is indicative of the potential use of similar compounds in the development of materials with specific optical properties Danko, M., et al. (2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-20-9-6-19-16(20)25(23,24)12-4-7-21(8-5-12)15(22)13-3-2-11(18)10-14(13)17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHRKSBQPMXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)
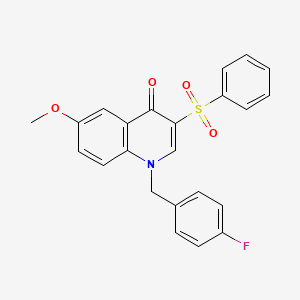
![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)
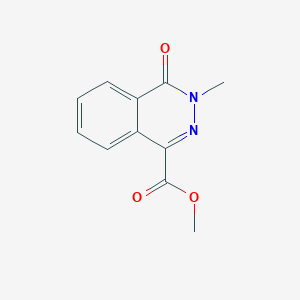

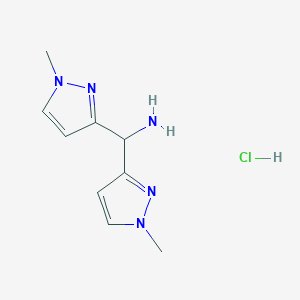
![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)
![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)
![3-cinnamyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600849.png)
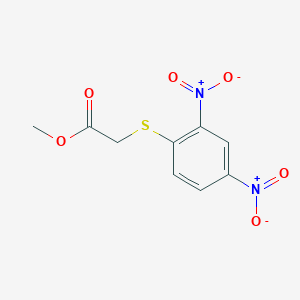

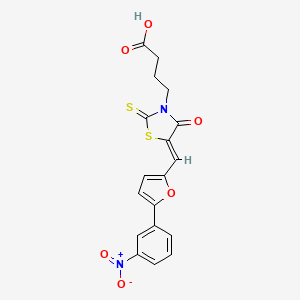
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2600858.png)
